molecular formula C7H7ClN2 B1596613 3-Chloro-benzamidine CAS No. 25412-62-8

3-Chloro-benzamidine

Cat. No. B1596613
CAS RN: 25412-62-8
M. Wt: 154.6 g/mol
InChI Key: LURAKWQBMZORLL-UHFFFAOYSA-N
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Description

3-Chloro-benzamidine, also known as 3-Chlorobenzimidamide, is a compound with the molecular formula C7H7ClN2 . It has a molecular weight of 154.60 g/mol . The compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-Chloro-benzamidine consists of a benzene ring fused with an imidazole ring . The InChI string of the compound is InChI=1S/C7H7ClN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) . The Canonical SMILES of the compound is C1=CC(=CC(=C1)Cl)C(=N)N .


Physical And Chemical Properties Analysis

3-Chloro-benzamidine has a molecular weight of 154.60 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 154.0297759 g/mol . The Topological Polar Surface Area of the compound is 49.9 Ų . The Heavy Atom Count of the compound is 10 .

Scientific Research Applications

Molecular Structure and Radical Species Characterization

  • The reaction of benzamidine with S3N3Cl3 leads to the formation of 1-chloro-3,5-diphenyl-1,2,4,6-thiatriazine, which has been characterized using X-ray crystallography. Reduction of Ph2C2N3SCl with triphenylantimony yields radical species characterized by e.s.r. spectrum (Cordes et al., 1984).

Heterocyclic Chemistry and Color Change Properties

  • Benzamidine reacts with bis-imidoylchlorides derived from oxalic acid to produce 4H-imidazoles with rapid H-transfer processes in solution. Notably, one derivative exhibits a color change from orange to blue upon protonation, indicating potential applications in chromophoric studies (Atzrodt et al., 1997).

Main Group and Coordination Chemistry

  • N-silylated benzamidines are pivotal in main group and coordination chemistry, particularly for synthesizing inorganic heterocycles and chelate complexes with transition metals. These compounds also form low-coordinate, hydrocarbon-soluble complexes with lanthanide and actinide elements, highlighting their versatility in advanced material synthesis (Edelmann, 1994).

Synthesis of N,N-Dialkylaminobenzonitriles and Benzamidines

  • Benzamidine is used in the synthesis of N,N-dialkylaminobenzonitriles and halo-(N,N-dialkyl)benzamidines, showcasing its role in the preparation of a variety of nitrogen-containing organic compounds (Vitale et al., 2011).

Applications in Catalysis

  • Benzamidine derivatives are used to prepare palladacyclic complexes that function as catalysts in Suzuki and Heck coupling reactions, underpinning their importance in facilitating critical chemical reactions (Wu et al., 2005).

Sterically Hindered Main Group Complexes

  • The stoichiometric reaction of bulky benzamidines with metal alkyls leads to the formation of mononuclear dihapto benzamidinate compounds. These compounds have shown potential in creating new materials with unique geometric and electronic properties (Boere et al., 2005).

Safety And Hazards

When handling 3-Chloro-benzamidine, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn . Adequate ventilation should be ensured . All sources of ignition should be removed .

Future Directions

The synthesis of benzimidazole derivatives, including 3-Chloro-benzamidine, is a flourishing area of research . Future directions include the development of more efficient and facile methods for the synthesis of benzimidazoles and associated hybrids . There is also interest in the potential therapeutic applications of benzimidazole derivatives .

properties

IUPAC Name

3-chlorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURAKWQBMZORLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276828
Record name 3-chloro-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-benzamidine

CAS RN

25412-62-8
Record name 3-chloro-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1-L round bottom flask was charged with ethyl 3-chlorobenzimidate hydrochloride (26.9 g, mmol, 122 mmol, 1 eq.) and NH3 (7N in methanol, 360 mL, 2.52 mol, 20 eq.) in methanol (270 mL). The resulting mixture was stirred at room temperature for 3 days. The volatile material was removed under reduced pressure and the resultant off-white solid was used in the next step without further purification (23.9 g, 89% yield). 1H NMR (DMSO-d6, 500 MHz) δ 9.48 (br s, 4H), 7.97-7.94 (m, 1H), 7.84-7.79 (m, 2H), 7.65 (t, J=8.0 Hz, 1H).
Quantity
26.9 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Farcaş, L Pochet, M Fillet - Talanta, 2018 - Elsevier
Capillary electrophoresis (CE) instrument was used for the generation of a robust and reliable nanoreactor for enzymatic assays in the context of antithrombotic drug screening. The …
Number of citations: 16 www.sciencedirect.com

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